2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
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Description
Indole derivatives are widely distributed heterocyclic nuclei in both natural and synthetic compounds . They exhibit a broad range of useful biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity .
Synthesis Analysis
Indole derivatives can be prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures can be characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques like FT-IR, 1H-NMR, and Mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indole derivatives typically involve condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the melting point can be determined and the molecular formula can be deduced .Mechanism of Action
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been placed in a unique platform of nitrogenous heterocyclic compounds and enhance the interest of the scientist all over the world towards the preparation of the novel indole derivatives .
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c1-17-10-12-25(13-11-17)23(27)15-26-14-22(20-4-2-3-5-21(20)26)28-16-18-6-8-19(24)9-7-18/h2-9,14,17H,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRNAFZEGIAKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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